molecular formula C6H4S5 B14320899 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 111016-04-7

5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

Cat. No.: B14320899
CAS No.: 111016-04-7
M. Wt: 236.4 g/mol
InChI Key: XCBXUTJGYQFJOF-UHFFFAOYSA-N
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Description

5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes a dithiolo-dithiine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of specific precursors. One common method includes the reaction of 2-ethynylpyridine with 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dioxide chloride (SO2Cl2) for halogenation and various oxidizing agents for oxidation reactions. The conditions often involve specific temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include mono- and di-chloro derivatives, which can further undergo elimination reactions to form unsaturated compounds like vinylenedithiotetrathiafulvalene (VDT-TTF) .

Scientific Research Applications

5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in organic electronic devices. The pathways involved often include the formation of charge-transfer complexes and the stabilization of radical intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its methylidene group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of novel organic materials and in applications requiring specific electronic characteristics.

Properties

CAS No.

111016-04-7

Molecular Formula

C6H4S5

Molecular Weight

236.4 g/mol

IUPAC Name

5-methylidene-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

InChI

InChI=1S/C6H4S5/c1-3-2-8-4-5(9-3)11-6(7)10-4/h1-2H2

InChI Key

XCBXUTJGYQFJOF-UHFFFAOYSA-N

Canonical SMILES

C=C1CSC2=C(S1)SC(=S)S2

Origin of Product

United States

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